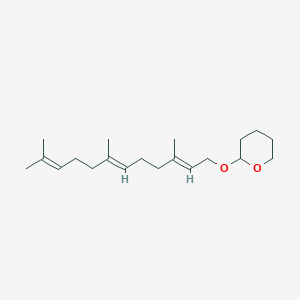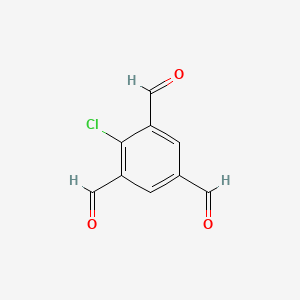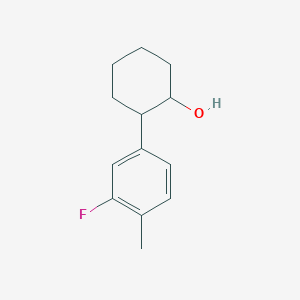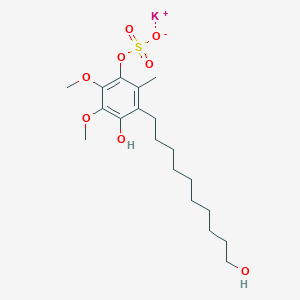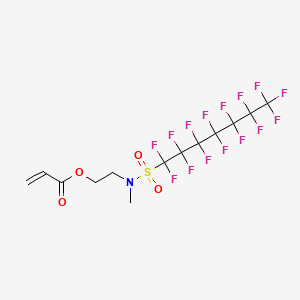
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is a specialized chemical compound with the molecular formula C13H10F15NO4S and a molecular weight of 561.26 g/mol . This compound is characterized by the presence of a pentadecafluoroheptyl group, which imparts unique properties such as high thermal stability and resistance to chemical degradation . It is primarily used in the synthesis of high-performance polymers and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate typically involves the reaction of propenoic acid with a sulfonamide derivative containing the pentadecafluoroheptyl group . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo radical polymerization to form high-performance polymers.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Polymerization: High-performance polymers with enhanced thermal and chemical resistance.
Substitution Reactions: Derivatives with modified functional groups, enhancing their applicability in various fields.
Scientific Research Applications
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties.
Biology: Utilized in the development of bio-compatible coatings and materials.
Medicine: Investigated for its potential in drug delivery systems due to its stability and compatibility.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is primarily based on its ability to undergo polymerization and form stable polymers. The pentadecafluoroheptyl group provides hydrophobicity and chemical resistance, making the resulting polymers suitable for various applications . The sulfonyl group can interact with other functional groups, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl((tridecafluorohexyl)sulphonyl)amino)ethyl acrylate
- 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate
Uniqueness
2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate is unique due to the presence of the pentadecafluoroheptyl group, which imparts superior thermal stability and chemical resistance compared to its shorter-chain analogs . This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
68084-62-8 |
|---|---|
Molecular Formula |
C7F15SO2N(CH3)CH2CH2OC(O)CH=CH2 C13H10F15NO4S |
Molecular Weight |
561.27 g/mol |
IUPAC Name |
2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H10F15NO4S/c1-3-6(30)33-5-4-29(2)34(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26/h3H,1,4-5H2,2H3 |
InChI Key |
BEYGZFVOTUDDJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
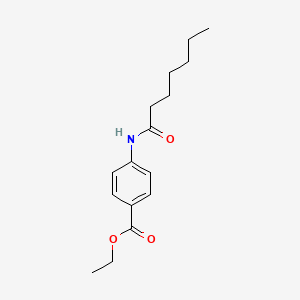
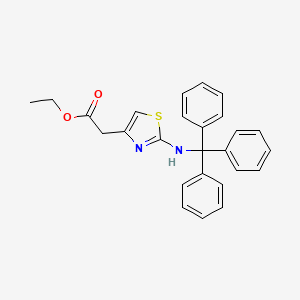
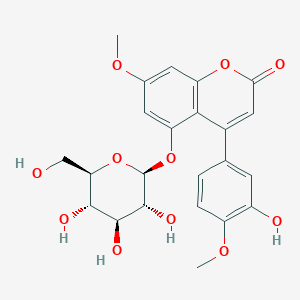
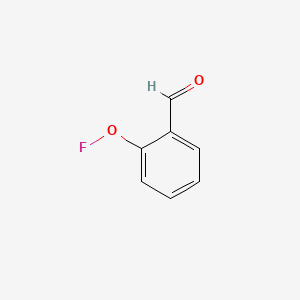
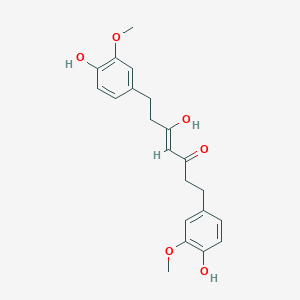
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
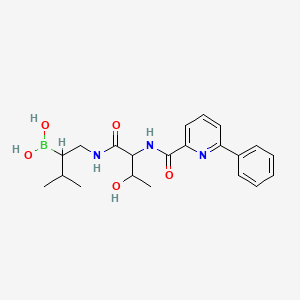
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
